Cas no 101513-85-3 (3-chloro-2,4,5-trifluorobenzamide)

3-Chloro-2,4,5-trifluorobenzamide is a fluorinated benzamide derivative with significant utility in pharmaceutical and agrochemical synthesis. Its distinct substitution pattern, featuring chloro and trifluoro groups, enhances reactivity and selectivity in cross-coupling reactions, making it a valuable intermediate for constructing complex molecules. The electron-withdrawing properties of the fluorine atoms improve stability and influence the compound's binding affinity in target applications. This compound is particularly useful in the development of active ingredients for crop protection and medicinal chemistry, where precise functionalization is critical. High purity grades are available to ensure consistent performance in demanding synthetic processes.
3-chloro-2,4,5-trifluorobenzamide structure
101513-85-3 structure
Product Name:3-chloro-2,4,5-trifluorobenzamide
CAS No:101513-85-3
MF:C7H3ClF3NO
MW:209.553031206131
MDL:MFCD11846383
CID:1132092
PubChem ID:13565029
Update Time:2025-06-07

3-chloro-2,4,5-trifluorobenzamide Chemical and Physical Properties

Names and Identifiers

    • 3-chloro-2,4,5-trifluorobenzamide
    • 101513-85-3
    • DTXSID40543946
    • MFCD11846383
    • SCHEMBL8727078
    • MDL: MFCD11846383
    • Inchi: 1S/C7H3ClF3NO/c8-4-5(10)2(7(12)13)1-3(9)6(4)11/h1H,(H2,12,13)
    • InChI Key: XGIMFAMVOLVNPP-UHFFFAOYSA-N
    • SMILES: ClC1=C(C(=CC(C(N)=O)=C1F)F)F

Computed Properties

  • Exact Mass: 208.98559
  • Monoisotopic Mass: 208.9855259g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 1
  • Complexity: 216
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.7
  • Topological Polar Surface Area: 43.1Ų

Experimental Properties

  • PSA: 43.09

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3-chloro-2,4,5-trifluorobenzamide Suppliers

Amadis Chemical Company Limited
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(CAS:101513-85-3)3-chloro-2,4,5-trifluorobenzamide
Order Number:A1096321
Stock Status:in Stock
Quantity:5g/1g
Purity:99%
Pricing Information Last Updated:Thursday, 29 August 2024 20:17
Price ($):646.0/290.0
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Additional information on 3-chloro-2,4,5-trifluorobenzamide

Professional Introduction to 3-chloro-2,4,5-trifluorobenzamide (CAS No. 101513-85-3)

3-chloro-2,4,5-trifluorobenzamide, identified by the Chemical Abstracts Service Number (CAS No.) 101513-85-3, is a fluorinated benzamide derivative that has garnered significant attention in the field of medicinal chemistry and pharmaceutical research. This compound belongs to a class of molecules characterized by the presence of multiple fluorine atoms, which are strategically incorporated into the aromatic ring and amide functionality. The structural motif of 3-chloro-2,4,5-trifluorobenzamide imparts unique electronic and steric properties, making it a valuable scaffold for the development of novel bioactive agents.

The synthesis and characterization of 3-chloro-2,4,5-trifluorobenzamide have been extensively studied due to its potential applications in drug discovery. The introduction of fluorine atoms at the 2, 4, and 5 positions of the benzene ring enhances the lipophilicity and metabolic stability of the molecule, which are critical factors for its pharmacokinetic profile. Additionally, the amide group provides a site for further chemical modification, enabling the creation of libraries of derivatives with tailored biological activities.

Recent advancements in computational chemistry and molecular modeling have facilitated a deeper understanding of the interactions between 3-chloro-2,4,5-trifluorobenzamide and biological targets. These studies have revealed that the compound exhibits promising binding affinity to various enzymes and receptors, suggesting its utility in modulating pathways relevant to inflammation, cancer, and neurodegenerative diseases. For instance, computational docking simulations have indicated that 3-chloro-2,4,5-trifluorobenzamide may interact with proteases involved in inflammatory responses, potentially serving as a lead compound for the development of anti-inflammatory therapeutics.

In vitro studies have further elucidated the mechanistic properties of 3-chloro-2,4,5-trifluorobenzamide. Research has demonstrated that this compound can inhibit the activity of certain kinases and transcription factors, which are aberrantly expressed in tumor cells. The fluorinated aromatic ring enhances binding interactions with hydrophobic pockets within these targets, leading to potent inhibitory effects. Moreover, preliminary toxicology assessments have shown that 3-chloro-2,4,5-trifluorobenzamide exhibits moderate solubility in aqueous media and low acute toxicity at relevant doses, positioning it as a candidate for further preclinical development.

The role of fluorine substitution in medicinal chemistry is well-documented, and 3-chloro-2,4,5-trifluorobenzamide exemplifies many advantages conferred by this element. Fluorine atoms can influence both physical properties (such as solubility and melting point) and electronic characteristics (such as charge distribution) of molecules. In particular, electron-withdrawing effects from fluorine atoms can enhance hydrogen bonding interactions with biological targets, improving drug-receptor affinity. This phenomenon has been leveraged in the design of numerous successful drugs on the market.

Current research efforts are focused on optimizing synthetic routes to 3-chloro-2,4,5-trifluorobenzamide to improve yield and scalability. Transition-metal-catalyzed reactions have emerged as powerful tools for constructing complex fluorinated aromatic systems efficiently. For example, palladium-catalyzed cross-coupling reactions allow for precise functionalization at multiple positions on the benzene ring without compromising regioselectivity. Such methodologies are essential for producing analogs of 3-chloro-2,4,5-trifluorobenzamide with enhanced potency or selectivity.

The pharmaceutical industry continues to explore novel applications for fluorinated benzamides like 3-chloro-2,4,5-trifluorobenzamide. Ongoing clinical trials are evaluating derivatives with similar structural motifs for their efficacy in treating metabolic disorders and infectious diseases. Preliminary results from these trials suggest that compounds with optimized fluorine substitution patterns may exhibit improved pharmacological profiles compared to their non-fluorinated counterparts.

From a chemical biology perspective,3-chloro-2,4,5-trifluorobenzamide serves as a valuable tool for investigating enzyme function and ligand-receptor interactions。 Its ability to modulate biological pathways makes it a useful probe in mechanistic studies, aiding researchers in deciphering complex disease mechanisms。 Furthermore, its structural versatility allows chemists to systematically vary substituents while maintaining core pharmacophoric elements, thereby facilitating structure-activity relationship (SAR) studies。

The future directions for research on 3-chloro-2,4,5-trifluorobenzamide include exploring its potential as an intermediate in biocatalytic processes。 Enzymes such as halogenases can be engineered to introduce fluorine atoms selectively, offering greener alternatives to traditional synthetic methods。 Additionally, advances in flow chemistry enable continuous production of 3-chloro-2,4,5-trifluorobenzamide at scale, reducing waste generation and improving process efficiency。

In conclusion,3-chloro-2,4,5-trifluorobenzamide (CAS No. 101513-85-3) is a multifaceted compound with significant therapeutic potential。 Its unique structural features、biological activities、and synthetic accessibility make it an attractive candidate for drug development。 As research progresses, further insights into its mechanisms of action will undoubtedly expand its applications across multiple therapeutic areas。 The continued exploration of fluorinated benzamides promises to yield innovative treatments that address unmet medical needs。

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Amadis Chemical Company Limited
(CAS:101513-85-3)3-chloro-2,4,5-trifluorobenzamide
A1096321
Purity:99%/99%
Quantity:5g/1g
Price ($):646.0/290.0
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